molecular formula C21H17BrClFN2O3 B3005529 (2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327180-15-3

(2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B3005529
CAS No.: 1327180-15-3
M. Wt: 479.73
InChI Key: VISMHICUKMCXOF-QLYXXIJNSA-N
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Description

The compound (2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a complex organic molecule featuring a chromene core, substituted with bromine, chlorine, and fluorine atoms, and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.

    Bromination: The chromene core is then brominated using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Formation of the Imine: The imine group is introduced by reacting the brominated chromene with 3-chloro-2-fluoroaniline under reflux conditions in the presence of a dehydrating agent such as molecular sieves.

    Amidation: The final step involves the amidation of the imine intermediate with tetrahydrofuran-2-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imine and chromene moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the chromene ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with modified imine or chromene structures.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted chromene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The bromine, chlorine, and fluorine atoms may enhance binding affinity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxylic acid

Uniqueness

The presence of the tetrahydrofuran-2-ylmethyl group in (2Z)-6-bromo-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide distinguishes it from other similar compounds. This group can enhance solubility and bioavailability, making it a more promising candidate for drug development.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-bromo-2-(3-chloro-2-fluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrClFN2O3/c22-13-6-7-18-12(9-13)10-15(20(27)25-11-14-3-2-8-28-14)21(29-18)26-17-5-1-4-16(23)19(17)24/h1,4-7,9-10,14H,2-3,8,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISMHICUKMCXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=C(C(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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